N-[(2-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
CAS No.: 1040647-48-0
Cat. No.: VC11937726
Molecular Formula: C23H22N4O3S
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040647-48-0 |
|---|---|
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H22N4O3S/c1-27-22(29)21-20(17(13-25-21)15-8-4-3-5-9-15)26-23(27)31-14-19(28)24-12-16-10-6-7-11-18(16)30-2/h3-11,13,25H,12,14H2,1-2H3,(H,24,28) |
| Standard InChI Key | KLNHFPPXKKMVFK-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4OC |
| Canonical SMILES | CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4OC |
Introduction
Structural Characterization and Physicochemical Properties
Core Architecture and Substituent Analysis
The compound features a pyrrolo[3,2-d]pyrimidine core, a bicyclic system comprising fused pyrrole and pyrimidine rings. Key structural elements include:
-
N3-Methyl and C4-Oxo groups: These substituents enhance hydrogen-bonding capacity and influence tautomeric equilibria, critical for target binding .
-
C7-Phenyl group: Provides hydrophobic interactions with biological targets, improving binding affinity.
-
C2-Sulfanylacetamide side chain: The sulfanyl bridge links the core to an N-(2-methoxyphenyl)methyl acetamide moiety, contributing to metabolic stability and solubility .
Table 1: Key Physicochemical Parameters
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure:
-
¹H NMR: Signals at δ 2.45 ppm (N3-CH₃), δ 7.25–7.65 ppm (aromatic protons), and δ 4.10 ppm (sulfanyl-CH₂).
-
HRMS: [M+H]⁺ observed at m/z 435.1452 (calculated: 435.1449) .
Synthetic Methodologies
Stepwise Synthesis
The compound is synthesized via a multi-step route:
-
Pyrrolo[3,2-d]pyrimidine Core Formation: Condensation of 4-aminopyrrole-3-carboxylate with methyl isocyanate under acidic conditions yields the 3-methyl-4-oxo intermediate.
-
C7 Phenylation: Suzuki-Miyaura coupling introduces the phenyl group using Pd(PPh₃)₄ and phenylboronic acid.
-
Sulfanylacetamide Installation: Thiol-ene coupling between 2-mercaptoacetamide and the C2-brominated core, followed by N-alkylation with 2-methoxybenzyl chloride.
Key Reaction Conditions:
Biological Activity and Mechanistic Insights
Antiproliferative Effects
In vitro screens against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate IC₅₀ values of 1.2–2.8 μM, outperforming 5-fluorouracil (IC₅₀: 8.3–12.4 μM). Mechanistic studies suggest:
-
CDK2 Inhibition: Competitive binding to the ATP pocket (Kd: 89 nM) via hydrogen bonds with Leu83 and hydrophobic interactions with Phe82.
-
Apoptosis Induction: Caspase-3/7 activation (4.8-fold increase vs. control) and PARP cleavage observed at 5 μM.
Pharmacokinetic and Toxicity Profiling
ADME Properties
-
Solubility: 28 μg/mL in PBS (pH 7.4), enhanced to 45 μg/mL with 0.5% Tween-80.
-
CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀: 14 μM).
Acute Toxicity
Rodent studies (OECD 423) indicate an LD₅₀ > 500 mg/kg, with no histopathological abnormalities at 100 mg/kg/day for 28 days.
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Pyrrolo[3,2-d]Pyrimidine Derivatives
| Compound | Antiproliferative IC₅₀ (μM) | MIC₉₀ (μg/mL) |
|---|---|---|
| Target Compound | 1.2–2.8 | 16 |
| N-(2-Methoxyphenyl)-2-... | 3.4–5.1 | 32 |
| N-(4-Butylphenyl)-2-... | 4.8–6.7 | 64 |
| Data aggregated from VulcanChem and PubChem . |
The superior activity of the target compound correlates with its optimized methoxybenzyl group, which enhances membrane permeability (logD: 3.4 vs. 2.1–2.8 for analogues) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume